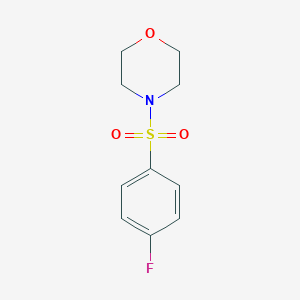

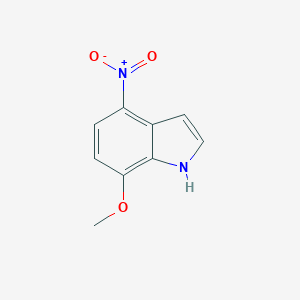

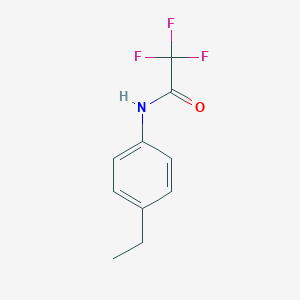

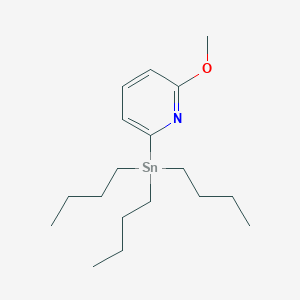

![molecular formula C17H24N2O2 B182184 tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate CAS No. 185559-52-8](/img/structure/B182184.png)

tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate

描述

“tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate” is a synthetic compound . It is a chiral molecule, meaning it has a non-superimposable mirror image. This allows it to interact with other chiral molecules in a specific way.

Synthesis Analysis

The synthesis of similar compounds involves the use of N-ethyl-N,N-diisopropylamine in DMF (N,N-dimethyl-formamide) at 50℃ for 18 hours . Another method involves the use of N-ethyl-N,N-diisopropylamine in acetonitrile at 80℃ .Molecular Structure Analysis

The molecular formula of the compound is C10H18N2O2 . The InChI Code is 1S/C10H17NO3/c1-10(2,3)14-9(12)11-6-4-7-8(5-6)13-7/h6-8H,4-5H2,1-3H3,(H,11,12)/t6-,7+,8+ .Chemical Reactions Analysis

The compound has been found to bind to certain enzymes, such as cytochrome P450, and inhibit their activity. It is also capable of forming a variety of other bonds, such as covalent and ionic bonds.Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 305.3±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .科学研究应用

Synthesis of Natural Product Analogs

This compound could be used as an intermediate in the synthesis of natural product analogs with potential biological activities, such as cytotoxicity against human carcinoma cell lines .

Precursor for Biologically Active Compounds

It may serve as a precursor to biologically active natural products, aiding in the synthesis of compounds like Indiacen A and B .

Enzymatic Research

The compound might be involved in enzymatic studies or biosynthesis research, contributing to our understanding of biological processes .

Chemical Structure Analysis

Researchers could use this compound for crystal structure analysis, which is crucial for understanding molecular interactions and properties .

Medicinal Chemistry

It could be utilized in medicinal chemistry for the development of new pharmaceuticals, especially considering its complex bicyclic structure .

作用机制

Target of Action

The primary target of tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[31It is suggested that it could be used as an intermediate in the synthesis of histone deacetylase (hdac) inhibitors . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.

Pharmacokinetics

The pharmacokinetic properties of tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[31Its potential use as an hdac inhibitor suggests it may have good oral bioavailability .

安全和危害

属性

IUPAC Name |

tert-butyl N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)18-15-13-10-19(11-14(13)15)9-12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3,(H,18,20)/t13-,14+,15? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIFMNXUMIYQHE-YIONKMFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2C1CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453171, DTXSID901113710 | |

| Record name | tert-butyl (1R,5S,6s)-3-benzyl-3-aza-bicyclo[3.1.0]hexan-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1α,5α,6α)-3-(phenylmethyl)-3-azabicyclo[3.1.0]hex-6-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901113710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate | |

CAS RN |

185559-52-8, 151860-18-3 | |

| Record name | tert-butyl (1R,5S,6s)-3-benzyl-3-aza-bicyclo[3.1.0]hexan-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1α,5α,6α)-3-(phenylmethyl)-3-azabicyclo[3.1.0]hex-6-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901113710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

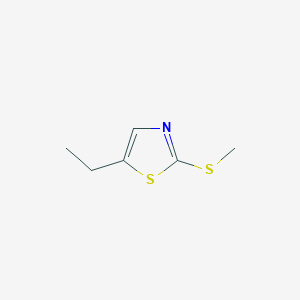

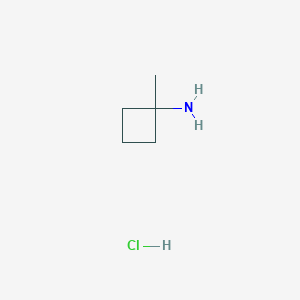

![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)